![molecular formula C12H15N3 B2611506 N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine CAS No. 1797892-14-8](/img/structure/B2611506.png)
N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine, also known as CP-673451, is a small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR) and c-Kit kinase. It was first synthesized in 2006 and has since been studied extensively for its potential use in cancer treatment.
Mechanism of Action
N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine works by inhibiting the activity of the PDGFR and c-Kit kinases, which are involved in the growth and proliferation of tumor cells. By blocking these kinases, N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine prevents the signaling pathways that lead to tumor growth and metastasis.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that feed tumors).
Advantages and Limitations for Lab Experiments
One advantage of N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine is its specificity for PDGFR and c-Kit kinases, which allows for targeted inhibition of tumor cells without affecting normal cells. However, one limitation is its potential toxicity, which can limit its use in clinical trials.
Future Directions
For research on N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine include the development of more potent and selective inhibitors, as well as the exploration of its potential use in combination with other cancer therapies. Additionally, further studies are needed to better understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine involves several steps, starting with the reaction of 4,6-dichloro-5-nitropyrimidine with cyclopropylmethylamine to form 4,6-dichloro-5-nitro-N-cyclopropylmethylpyrimidine. This compound is then reacted with propargyl alcohol to produce N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine.
Scientific Research Applications
N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of tumor cells in vitro and in vivo, and has demonstrated efficacy against a variety of tumor types, including lung, breast, and prostate cancer.
properties
IUPAC Name |
N-(cyclopropylmethyl)-6-methyl-N-prop-2-ynylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-3-6-15(8-11-4-5-11)12-7-10(2)13-9-14-12/h1,7,9,11H,4-6,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHAFHMWNMWQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(CC#C)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-6-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.